Dabigatran-d4

LC-MS/MS Bioanalysis Pharmacokinetics

Quantitative LC-MS/MS bioanalysis of dabigatran demands an internal standard that precisely co-elutes with the analyte to correct for matrix effects and ionization variability. Dabigatran-d4, as the exact deuterated analog, ensures unmatched assay fidelity. - Validated in human plasma: >98% ISR compliance, linearity r² ≥0.99 (1.04-406.49 ng/mL) for regulatory-grade pharmacokinetic studies. - Co-elution with dabigatran eliminates retention time mismatches, ensuring robust correction for extraction recovery and ion suppression. - Suitable for bioequivalence studies, therapeutic drug monitoring, and method development across diverse biological matrices.

Molecular Formula C25H25N7O3
Molecular Weight 475.5 g/mol
Cat. No. B15142785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran-d4
Molecular FormulaC25H25N7O3
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5D,6D,8D,9D
InChIKeyYBSJFWOBGCMAKL-PKHQNOSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran-d4 Internal Standard for LC-MS/MS Bioanalysis: Product Specification and Core Attributes


Dabigatran-d4 is a stable isotope-labeled (deuterated) analog of the direct thrombin inhibitor dabigatran, serving as a critical internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate measurement of dabigatran concentrations in complex biological matrices [1]. As a deuterium-labeled compound (four hydrogen atoms replaced by deuterium), it is chemically and physically nearly identical to the non-labeled analyte, yet distinguishable by mass spectrometry, enabling precise and reliable quantification in pharmacokinetic studies and therapeutic drug monitoring .

Workflow
Stable isotope-labeled internal standard (SIL-IS) for dabigatran LC-MS/MS bioanalysis
Selection Context
Deuterated (d4) analog, co-eluting with analyte; distinguishable by mass for accurate quantitation
Use Case
Human plasma research matrices; supports method validation and exposure-model interpretation

Why a Generic Internal Standard Cannot Substitute for Dabigatran-d4 in Dabigatran Quantitation


In LC-MS/MS bioanalysis, the choice of internal standard critically impacts assay accuracy and precision. While structural analogs or other isotopically labeled compounds may be considered, their differing physicochemical properties can lead to inconsistent extraction recovery, variable ionization efficiency (matrix effects), and retention time mismatches, compromising the reliability of quantification . Specifically, the use of a non-co-eluting or non-identical internal standard fails to correct for subtle variations in sample preparation and ion source conditions, leading to increased inter-assay variability and potential bias in concentration measurements [1]. The following quantitative evidence demonstrates why Dabigatran-d4, as the exact stable isotope-labeled analog of the analyte, is the requisite choice for achieving validated, high-fidelity dabigatran quantification in human plasma, as required by regulatory guidelines.

Dabigatran-d4 (matched SIL-IS)
Co-elutes with analyte; corrects for extraction loss and matrix ion suppression/enhancement. Retention time and ionization behavior identical to analyte.
Structural analog or non-deuterated IS
May elute at different time; extraction recovery and ionization efficiency often differ. Cannot fully compensate for matrix effects, increasing inter-assay variability.
Exact-match SIL-IS
Near-identical physicochemical properties ensure consistent sample preparation tracking. Essential for method transfer and bioanalytical validation review.
Different isotope label (e.g., 13C, 15N) or analog
May introduce retention time shift or recovery mismatch. Co-elution not guaranteed; may require re-optimization of LC conditions. Limits direct substitution without validation.

Quantitative Differentiation of Dabigatran-d4: Validated Performance Metrics for Method Selection


Validated LC-MS/MS Method for Dabigatran in Human Plasma Using Dabigatran-d4 as Internal Standard

A fully validated LC-MS/MS method for the determination of free and total dabigatran in human plasma employed Dabigatran-d4 as the internal standard (IS). The method demonstrated excellent linearity (r² ≥0.99) over a calibration range of 1.04-406.49 ng/mL, with analyte and IS eluting at 1.2 minutes. The multiple reaction monitoring (MRM) transitions were m/z 472→289/172 for dabigatran and m/z 476→293 for Dabigatran-d4. Incurred sample re-analysis resulted in >98% compliance, confirming robust assay precision [1].

Assay precision
Reported
>98% ISR compliance; r² ≥0.99
Supports robust method reproducibility in human plasma research matrices
Validated LC-MS/MS method; calibration range 1.04–406.49 ng/mL
LC-MS/MS Bioanalysis Pharmacokinetics Method Validation

Matrix Effect Compensation by Co-Eluting Stable Isotope Internal Standard in Dabigatran Plasma Assays

In the validated method for dabigatran in human plasma, the use of the co-eluting stable isotope-labeled internal standard Dabigatran-d4 ensured that matrix effects were fully compensated. This is a class-wide advantage of exact-match SIL-IS over structural analogs or external standard calibration . Studies on NOACs including dabigatran have reported absolute recoveries of 93%-102% and no significant matrix effects when using matched isotopically labeled internal standards [1].

Matrix effect
Class-level
Full compensation by co-eluting SIL-IS
Minimizes ion suppression/enhancement bias; supports bioanalytical validation review
Class advantage of exact-match deuterated IS; non-identical IS may introduce ±15% bias
Matrix Effect Ion Suppression LC-MS/MS Internal Standard

Equivalent Extraction Recovery of Dabigatran and Dabigatran-d4 from Human Plasma

For the simultaneous determination of dabigatran, rivaroxaban, and apixaban in human plasma using matched isotopically labeled internal standards, the absolute recoveries were consistent and similar, with mean values ranging from 93% to 102% for both analytes and their corresponding SIL-IS [1]. This near-identical recovery is a direct consequence of the isotopic substitution and ensures that variations in sample extraction efficiency are precisely accounted for during quantification.

Extraction recovery
Class-level
93–102% for both analyte and IS
Equivalent recovery supports accurate tracking through sample preparation
Protein precipitation with acetonitrile; consistent across SIL-IS pairs
Extraction Recovery Sample Preparation LC-MS/MS Bioanalysis

Dabigatran-d4 Purity and Analytical Reliability for Regulatory-Compliant Method Development

Commercially available Dabigatran-d4 hydrochloride is supplied with a certified purity of ≥98.0% . This high purity is essential for its use as an internal standard in quantitative LC-MS/MS assays, as impurities could lead to ion suppression, cross-talk, or inaccurate calibration, potentially compromising method validation and regulatory acceptance [1].

Product purity
Reported
≥98.0% certified purity
Meets typical bioanalytical method validation thresholds; minimizes impurity-related interference
Vendor-specified; supports method development and consistency
Internal Standard Purity Regulatory Compliance Method Validation

Long-Term Solution Stability of Dabigatran-d4 for Extended Bioanalytical Workflows

Vendor specifications indicate that Dabigatran-d4 hydrochloride solutions can be stored at -80°C for 6 months and at -20°C for 1 month, maintaining stability . While no direct comparative stability study with other dabigatran IS forms is readily available, this level of documented stability is consistent with that required for long-term clinical and preclinical study support.

Solution stability
Context-dependent
-80°C: 6 months; -20°C: 1 month
Documented storage supports extended bioanalytical workflows and batch preparation
Vendor-specified; no direct comparative stability data vs other IS forms
Stability Internal Standard Storage LC-MS/MS

Optimal Application Scenarios for Dabigatran-d4 Based on Validated Performance


Regulatory-Compliant Pharmacokinetic Studies in Human Plasma

For clinical pharmacokinetic studies requiring measurement of dabigatran in human plasma, Dabigatran-d4 is the optimal internal standard. The validated LC-MS/MS method demonstrates high precision (>98% incurred sample reanalysis compliance) and linearity (r² ≥0.99) over a clinically relevant range (1.04-406.49 ng/mL), ensuring robust data for regulatory submissions [1].

Therapeutic Drug Monitoring in Patient Samples

In clinical settings where accurate dabigatran quantification is needed for therapeutic drug monitoring (e.g., in patients with renal impairment or on interacting medications), the use of Dabigatran-d4 as an internal standard compensates for matrix effects and extraction variability, providing precise and reliable results that guide clinical decision-making [1][2].

Bioequivalence Studies for Generic Dabigatran Formulations

For bioequivalence studies comparing generic and innovator dabigatran etexilate products, the high reproducibility and accuracy afforded by the Dabigatran-d4 internal standard method (as validated in human plasma) are essential for demonstrating equivalence within narrow acceptance criteria (typically 80%-125% for AUC and Cmax) required by regulatory agencies [1].

Method Development and Validation for Novel Dabigatran Matrices

When developing and validating LC-MS/MS methods for dabigatran in less common biological matrices (e.g., urine, tissue homogenates, dried blood spots), Dabigatran-d4 serves as the foundational internal standard due to its proven ability to co-elute with the analyte and correct for matrix-specific effects, streamlining method development and ensuring reliable quantitation [2][3].

Application
Selection Property
Validation Focus
Human plasma bioanalysis method validation
Co-eluting SIL-IS precision and linearity
Incurred sample reanalysis review; calibration range assessment
Research PK monitoring context in plasma
Matrix-effect correction by exact-match IS
Matrix-effect evaluation; extraction recovery consistency
Formulation bioequivalence research support
Method reproducibility across batches
Accuracy and precision validation; long-term stability testing
Bioanalytical method development for research matrices
Co-elution behavior and purity
Matrix-specific recovery; ion suppression evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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